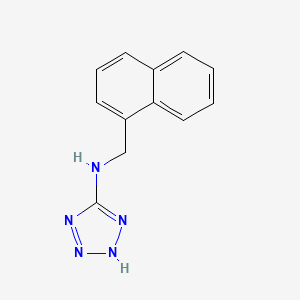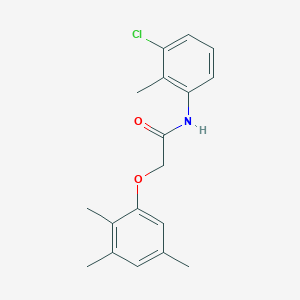
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CTMP, is a novel compound that has garnered significant attention in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been shown to exhibit antitumor activity in various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition to its antitumor activity, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide inhibits the activity of protein kinase B (PKB/Akt), which is a key signaling protein involved in cell survival and proliferation. PKB/Akt is often overexpressed in cancer cells and contributes to their uncontrolled growth and survival. By inhibiting PKB/Akt, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide induces apoptosis in cancer cells and inhibits their growth. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has anti-inflammatory properties, which may be related to its inhibition of PKB/Akt.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is important for tumor growth, and inhibiting it can help to slow or stop tumor growth. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are often overexpressed in cancer cells and contribute to their invasiveness and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is that it is a potent and specific inhibitor of PKB/Akt. This makes it a useful tool for studying the role of PKB/Akt in various cellular processes, including cancer cell growth and survival. However, one limitation of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is that it is relatively insoluble in water, which can make it difficult to use in some experiments. In addition, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more soluble analogs of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide that can be used in a wider range of experiments. Another area of interest is the study of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in vivo, including its pharmacokinetic properties and potential toxicity. Finally, there is interest in exploring the use of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is synthesized from 3-chloro-2-methylbenzoic acid and 2,3,5-trimethylphenol. The two compounds are reacted with thionyl chloride to form the corresponding acid chloride and then reacted with N,N-dimethylacetamide to form the final product, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. The synthesis method is relatively straightforward and yields a high purity product.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-8-12(2)13(3)17(9-11)22-10-18(21)20-16-7-5-6-15(19)14(16)4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBUGHINQKQOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

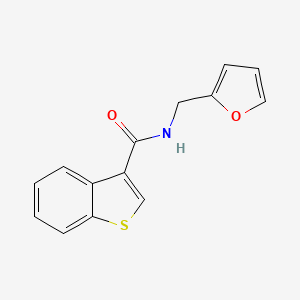
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)
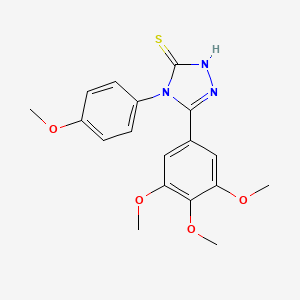

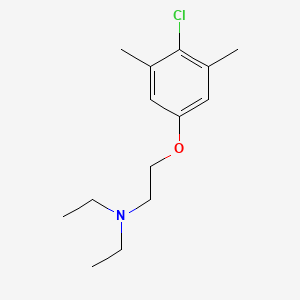
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
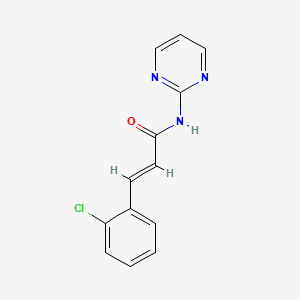
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)
